molecular formula C16H18N2O2S B8722010 N-Benzyl-2-butanamidothiophene-3-carboxamide CAS No. 545379-53-1

N-Benzyl-2-butanamidothiophene-3-carboxamide

Cat. No.: B8722010
CAS No.: 545379-53-1
M. Wt: 302.4 g/mol
InChI Key: HWKHMFYGWLGCLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzyl-2-butanamidothiophene-3-carboxamide is a useful research compound. Its molecular formula is C16H18N2O2S and its molecular weight is 302.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

545379-53-1

Molecular Formula

C16H18N2O2S

Molecular Weight

302.4 g/mol

IUPAC Name

N-benzyl-2-(butanoylamino)thiophene-3-carboxamide

InChI

InChI=1S/C16H18N2O2S/c1-2-6-14(19)18-16-13(9-10-21-16)15(20)17-11-12-7-4-3-5-8-12/h3-5,7-10H,2,6,11H2,1H3,(H,17,20)(H,18,19)

InChI Key

HWKHMFYGWLGCLY-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=C(C=CS1)C(=O)NCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of tert-butyl 3-[(benzylamino)carbonyl]thien-2-ylcarbamate (2-2, 500 mg, 1.50 mmol, 1 equiv) was saturated with HCl gas at 0° C., and the resulting solution was stirred at 0° C. for 1 h, then allowed to warm to 23° C. and stirred for 1 h. The reaction mixture was concentrated and the residue was dissolved in pyridine (10 mL). The resulting solution was cooled to 0° C., and butyryl chloride (420 μL, 4.04 mmol, 2.69 equiv) was added in three equal portions over 1 h. The reaction mixture was partitioned between aqueous sodium bicarbonate solution and ethyl acetate (50 mL). The organic layer was dried over sodium sulfate and concentrated. The residue was purified by flash column (hexanes initially, grading to 100% ethyl acetate) to give N-benzyl-2-(butyrylamino)thiophene-3-carboxamide (2-3) as an off-white solid. 1H NMR (300 MHz, CDCl3) δ 7.36 (m, 5H), 6.92 (d, 1H, J=6.1 Hz), 6.76 (d, 1H, J=5.8 Hz), 6.23 (s, 1H), 4.62 (d, 2H, J=5.8 Hz), 2.47 (t, 2H, J=7.3 Hz), 1.80 (sextet, 2H, J=7.3 Hz), 1.01 (t, 3H, J=7.3 Hz).
Name
tert-butyl 3-[(benzylamino)carbonyl]thien-2-ylcarbamate
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
420 μL
Type
reactant
Reaction Step Three

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